molecular formula C26H41NO6 B1254561 N-[(3alpha,5beta,12alpha)-3,12-dihydroxy-7,24-dioxocholan-24-yl]glycine

N-[(3alpha,5beta,12alpha)-3,12-dihydroxy-7,24-dioxocholan-24-yl]glycine

Cat. No. B1254561
M. Wt: 463.6 g/mol
InChI Key: LSIUQFINAGKPOI-OOHCVHQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-oxoglycodeoxycholic acid is a bile acid glycine conjugate that is glycodeoxycholic acid carrying an additional oxo substituent at position 7. It is a bile acid glycine conjugate, a 3alpha-hydroxy steroid, a 7-oxo steroid and a 12alpha-hydroxy steroid. It derives from a glycodeoxycholic acid. It is a conjugate acid of a 7-oxoglycodeoxycholate.

Scientific Research Applications

Bile Acid Research

  • Bile Acid Composition : A study found that the bile of germ-free domestic fowl contains conjugates of bile acids similar in structure to N-[(3α,5β,12α)-3,12-dihydroxy-7,24-dioxocholan-24-yl]glycine. These findings have implications for understanding bile acid evolution and biochemistry (Haslewood, 1971).

  • Chemical Synthesis of Bile Acid Analogs : Another study focused on the chemical synthesis of bile acid analogs, including those conjugated with glycine, which are used as precursors for labeled tracers in research (Ogawa et al., 2010).

  • Metabolism in Animals : Research on the metabolism of similar bile acids in guinea pigs showed that these compounds were not metabolized by the liver and were excreted unchanged as their taurine and glycine conjugates (Kihira & Mosbach, 1978).

Biochemical Applications

  • Coenzyme A Esters Synthesis : A study synthesized coenzyme A esters of bile acids, including 3α,7α,12α-trihydroxy- and 3α,7α-dihydroxy-24-oxo-5β-cholestan-26-oic acids, for studying beta-oxidation in bile acid biosynthesis (Kurosawa et al., 2001).

  • Hypocholesterolemic Effect : A research paper examined the effects of bile acid sulfonate analogs on cholesterol levels, which is relevant for understanding how modifications to bile acids can influence cholesterol metabolism (Kim et al., 2001).

Chemical Synthesis and Analysis

  • Solid-Phase Synthesis : Research has been done on the solid-phase synthesis of glycine and taurine conjugates of bile acids, which are useful for preparing specific analogs for further study (Tserng et al., 1977).

  • Hydrogen-Bonded Aggregations : The study of the crystal structures of oxo-cholic acids, which are structurally related to N-[(3α,5β,12α)-3,12-dihydroxy-7,24-dioxocholan-24-yl]glycine, provides insights into their molecular interactions and aggregations (Bertolasi et al., 2005).

properties

Product Name

N-[(3alpha,5beta,12alpha)-3,12-dihydroxy-7,24-dioxocholan-24-yl]glycine

Molecular Formula

C26H41NO6

Molecular Weight

463.6 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

InChI

InChI=1S/C26H41NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-19,21,24,28,30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,21+,24+,25+,26-/m1/s1

InChI Key

LSIUQFINAGKPOI-OOHCVHQXSA-N

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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